molecular formula C17H15F2N3O3S B5850247 N-[(4Z)-2-{[4-(DIFLUOROMETHYL)-6-PHENYLPYRIMIDIN-2-YL]SULFANYL}-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-YLIDENE]HYDROXYLAMINE

N-[(4Z)-2-{[4-(DIFLUOROMETHYL)-6-PHENYLPYRIMIDIN-2-YL]SULFANYL}-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-YLIDENE]HYDROXYLAMINE

Cat. No.: B5850247
M. Wt: 379.4 g/mol
InChI Key: ARSOMLNPDAIQKS-UUYOSTAYSA-N
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Description

N-[(4Z)-2-{[4-(DIFLUOROMETHYL)-6-PHENYLPYRIMIDIN-2-YL]SULFANYL}-6,8-DIOXABICYCLO[321]OCTAN-4-YLIDENE]HYDROXYLAMINE is a complex organic compound with a unique structure that combines elements of pyrimidine, dioxabicyclo, and hydroxylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4Z)-2-{[4-(DIFLUOROMETHYL)-6-PHENYLPYRIMIDIN-2-YL]SULFANYL}-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-YLIDENE]HYDROXYLAMINE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrimidine ring: This can be achieved through a condensation reaction between a suitable aldehyde and an amine.

    Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents under controlled conditions.

    Formation of the dioxabicyclo structure: This is typically achieved through a cyclization reaction.

    Attachment of the hydroxylamine group: This final step involves the reaction of the intermediate compound with hydroxylamine under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(4Z)-2-{[4-(DIFLUOROMETHYL)-6-PHENYLPYRIMIDIN-2-YL]SULFANYL}-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-YLIDENE]HYDROXYLAMINE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines.

Scientific Research Applications

N-[(4Z)-2-{[4-(DIFLUOROMETHYL)-6-PHENYLPYRIMIDIN-2-YL]SULFANYL}-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-YLIDENE]HYDROXYLAMINE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[(4Z)-2-{[4-(DIFLUOROMETHYL)-6-PHENYLPYRIMIDIN-2-YL]SULFANYL}-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-YLIDENE]HYDROXYLAMINE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Triple bond compounds: Compounds with triple bonds, such as nitrogen molecules.

Uniqueness

N-[(4Z)-2-{[4-(DIFLUOROMETHYL)-6-PHENYLPYRIMIDIN-2-YL]SULFANYL}-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-YLIDENE]HYDROXYLAMINE is unique due to its combination of a pyrimidine ring, a difluoromethyl group, and a dioxabicyclo structure. This unique combination of functional groups gives it distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

(NZ)-N-[2-[4-(difluoromethyl)-6-phenylpyrimidin-2-yl]sulfanyl-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O3S/c18-15(19)11-6-10(9-4-2-1-3-5-9)20-17(21-11)26-14-7-12(22-23)16-24-8-13(14)25-16/h1-6,13-16,23H,7-8H2/b22-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSOMLNPDAIQKS-UUYOSTAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2COC(C1=NO)O2)SC3=NC(=CC(=N3)C(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1C(C2COC(/C1=N\O)O2)SC3=NC(=CC(=N3)C(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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